Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate involves several steps. One common method includes the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction is often carried out in the presence of a catalyst, such as triethylamine, and solvents like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a specialty product for proteomics research . Additionally, derivatives of this compound have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and biological activity. These functional groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate can be compared with other similar compounds, such as indole derivatives and cyanoacetamides . These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, indole derivatives are known for their diverse biological activities, including antiviral and anticancer properties . Cyanoacetamides, on the other hand, are widely used as precursors for heterocyclic synthesis and have various applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(19)11-4-3-7-17(10-11)14-6-5-13(18(20)21)8-12(14)9-16/h5-6,8,11H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZEUWKFYKQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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